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Introduction

3-Boc-Amino-4-bromopyridine (tert-butyl (4-bromopyridin-3-yl)carbamate) is a highly
functionalized pyridine derivative that has emerged as a critical building block in modern
organic synthesis and medicinal chemistry. Its strategic combination of a bromine atom, a Boc-
protected amine, and the pyridine core makes it an exceptionally versatile intermediate for
constructing complex molecular architectures. The bromine atom serves as a handle for a wide
array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-
heteroatom bonds. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group offers a
stable, yet readily cleavable, masking for the amino functionality, allowing for sequential and
controlled synthetic transformations.

This guide provides a comprehensive overview of the core physical, chemical, and
spectroscopic properties of 3-Boc-Amino-4-bromopyridine, tailored for researchers,
scientists, and drug development professionals. The information herein is intended to facilitate
its effective use in the laboratory, ensuring both successful synthetic outcomes and safe
handling.
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Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible
science. The key identifiers and physical characteristics of 3-Boc-Amino-4-bromopyridine are
summarized below.

Property Value Source(s)
CAS Number 885275-14-9 [1]
Molecular Formula C10H13BrNz20:2 [1][2]
Molecular Weight 273.13 g/mol [1]
Appearance White solid [2]

Melting Point 108-109 °C [2]

The presence of the tert-butyl
carbamate group enhances
stability and solubility in
Solubility common organic solvents.[1] It
is readily soluble in solvents
like ethyl acetate,
dichloromethane, and

chloroform.

-~ Store at 0-8°C in a dry, well-
Storage Conditions )
ventilated place.[1]

Spectroscopic Profile for Structural Verification

The unambiguous identification of 3-Boc-Amino-4-bromopyridine is paramount before its use
in any synthetic protocol. The following spectroscopic data serves as a reference standard for
its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The data
presented here is based on a 400 MHz spectrum in deuterated chloroform (CDCI3).[2]
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1H NMR (400 MHz, CDCl3):[2]

0 9.31 (s, 1H): This singlet corresponds to the proton on the pyridine ring at position 2 (H-2),
which is deshielded by the adjacent nitrogen atom.

0 8.10 (d, J = 5.2 Hz, 1H): This doublet represents the proton at position 6 (H-6) of the
pyridine ring.

0 7.45 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at position 5 (H-5),
coupled to H-6.

0 6.83 (bs, 1H): This broad singlet is characteristic of the N-H proton of the Boc-carbamate
group.

0 1.54 (s, 9H): This strong singlet integrates to nine protons and is indicative of the
magnetically equivalent methyl groups of the tert-butyl moiety.

13C NMR (100 MHz, CDCls):[2]

0 152.0: Carbonyl carbon of the Boc group.

0 144.3, 142.3, 133.9, 127.1, 122.2: Resonances corresponding to the five carbons of the
pyridine ring.

0 82.1: Quaternary carbon of the tert-butyl group.

0 28.4: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the
molecule.

IR (KBr pellet, cm~1):[2]
e 3228 cm~*: N-H stretching vibration of the carbamate.

e 1727 cm~1; Strong C=0 stretching vibration of the Boc carbonyl group.
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e 1568, 1456 cm~1: C=C and C=N stretching vibrations characteristic of the pyridine ring.

e 1164 cm~1: C-O stretching of the carbamate group.

Reactivity, Stability, and Synthetic Utility

The synthetic power of 3-Boc-Amino-4-bromopyridine stems from its distinct reactive sites,
which can be addressed selectively.

e Bromine Atom (C-4 Position): The bromine atom is the primary site for synthetic
diversification. It readily participates in a variety of palladium-catalyzed cross-coupling
reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for
the introduction of aryl, heteroaryl, alkyl, and amino substituents at this position.

e Boc-Protected Amine (C-3 Position): The Boc group is a robust protecting group, stable to a
wide range of reaction conditions, including those typically employed for cross-coupling. Its
primary function is to deactivate the amino group, preventing it from interfering with reactions
at the C-4 position. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic
acid in dichloromethane) to reveal the free amine, which can then be used for subsequent
functionalization, such as acylation or alkylation.

Caption: Key reactive sites and synthetic pathways for 3-Boc-Amino-4-bromopyridine.

Experimental Protocol: Quality Control and
Characterization

To ensure the identity and purity of a supplied batch of 3-Boc-Amino-4-bromopyridine, the
following self-validating protocol should be employed.

Objective: To confirm the structure and assess the purity of 3-Boc-Amino-4-bromopyridine
using NMR spectroscopy.

Methodology:

o Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and
dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
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o Causality: CDCls is an excellent solvent for this compound and provides a clean spectral
window. TMS serves as the internal standard for chemical shift calibration (0.00 ppm).

e 1H NMR Acquisition:
o Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

o Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation
delay of at least 2 seconds to ensure quantitative integration.

o Causality: A high-field spectrometer provides better signal dispersion. A short relaxation
delay is sufficient for proton spectra, balancing signal-to-noise with experiment time.

o Data Analysis:

o Chemical Shift Verification: Compare the chemical shifts of the observed peaks with the
reference data (Section 2.1). The singlets at ~9.3 ppm and ~1.5 ppm, and the doublets at
~8.1 and ~7.5 ppm are key diagnostic signals.

o Integration Analysis: Calibrate the integral of the tert-butyl singlet (6 1.54) to 9.00. The
remaining peaks corresponding to the pyridine and NH protons should integrate to 1H
each.

o Trustworthiness: This integration check validates the molecular structure. Deviations
would indicate the presence of impurities or decomposition. For example, the absence of
the broad singlet at ~6.8 ppm could suggest N-H to N-D exchange if residual D20 is
present.

o Purity Assessment: Look for any unassigned peaks in the spectrum. The presence of
significant signals other than those of the product or known solvents (e.g., residual ethyl
acetate, dichloromethane) indicates impurities. The purity can be estimated by comparing
the integral of the product peaks to the integral of impurity peaks.

Safety, Handling, and Storage

While specific toxicological data for 3-Boc-Amino-4-bromopyridine is not extensively
published, data from structurally related bromopyridines and carbamates necessitates cautious

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

handling.
e Hazard Statements (Inferred):
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[3]
e Precautionary Statements:[3]
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

» Personal Protective Equipment (PPE):

o Wear a lab coat, safety glasses with side shields, and nitrile gloves.

o Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.
e Storage:

o Store in a tightly sealed container in a refrigerator at 0-8°C.[1] The compound is stable
under these recommended conditions.

» Disposal:
o Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Boc-Amino-4-bromopyridine is a valuable and versatile synthetic intermediate whose
physical and spectroscopic properties are well-defined. Its utility is rooted in the orthogonal
reactivity of the C-Br bond and the Boc-protected amine. A thorough understanding of its
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characteristics, as detailed in this guide, is essential for its successful application in the
synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals. Adherence to the
outlined characterization and safety protocols will ensure both reliable scientific outcomes and
a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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